molecular formula C10H16N2O2 B2480725 1-(2-Cyanopropyl)piperidine-3-carboxylic acid CAS No. 1176018-28-2

1-(2-Cyanopropyl)piperidine-3-carboxylic acid

Cat. No.: B2480725
CAS No.: 1176018-28-2
M. Wt: 196.25
InChI Key: GUBUXOUCINMUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyanopropyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectroscopic Studies

1-(2-Cyanopropyl)piperidine-3-carboxylic acid and its derivatives are extensively studied in structural chemistry. For instance, the diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid has been characterized through X-ray analysis, FTIR, NMR spectroscopies, and DFT calculations. These studies provide insights into the molecular structure, chemical properties, and potential applications in material science (Bartoszak-Adamska et al., 2011).

Inhibitors in Medicinal Chemistry

Compounds containing this compound have been found effective as inhibitors of matrix metalloproteinases (MMPs). These inhibitors demonstrate low nanomolar potency and selectivity, hinting at their potential in therapeutic applications, particularly in treating conditions involving MMPs (Pikul et al., 2001).

Synthesis and Theoretical Studies

The synthesis and theoretical studies of derivatives of this compound, such as nipecotic acid, have been explored. These studies include the formation of hydrogen-bonded complexes, which are significant in understanding the chemical behavior and potential applications in synthesis and catalysis (Anioła et al., 2016).

Catalysis

Derivatives of this compound have been used in the synthesis of various organic compounds. For example, Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles were used as catalysts in the synthesis of certain organic compounds, demonstrating the potential of these derivatives in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).

Organic Synthesis

The compound and its derivatives are used in the organic synthesis of various heterocyclic compounds. This includes the synthesis of piperidines and pyrrolidines, which are crucial in the development of pharmaceuticals and other organic materials (Boto et al., 2001).

Electrochemical Studies

The electrochemical properties of nitriles of this compound derivatives have been studied, revealing their potential in electrochemical applications, particularly in the context of cardiovascular activity (Krauze et al., 2004).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “1-(2-Cyanopropyl)piperidine-3-carboxylic acid” were not found, piperidine derivatives are important for designing drugs and play a significant role in the pharmaceutical industry . Thus, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Relevant Papers The paper “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” provides a comprehensive review of the synthesis and applications of piperidine derivatives . It covers recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Properties

IUPAC Name

1-(2-cyanopropyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-8(5-11)6-12-4-2-3-9(7-12)10(13)14/h8-9H,2-4,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBUXOUCINMUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC(C1)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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